molecular formula C13H8ClFO B167734 2-Chloro-4'-fluorobenzophenone CAS No. 1806-23-1

2-Chloro-4'-fluorobenzophenone

Cat. No.: B167734
CAS No.: 1806-23-1
M. Wt: 234.65 g/mol
InChI Key: DODIKYQYCCFWRZ-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: 2-Chloro-4’-fluorobenzophenone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs and therapeutic agents. Its derivatives have been studied for their potential biological activities .

Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the manufacture of dyes and pigments .

Safety and Hazards

While specific safety and hazard information for 2-Chloro-4’-fluorobenzophenone was not found in the search results, general safety measures for handling chemicals should always be followed. These include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of fluorobenzene and 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum trichloride . The reaction is carried out under controlled temperature conditions, usually at low temperatures to prevent side reactions . The general reaction scheme is as follows:

C6H5F+ClCOC6H4ClAlCl3C6H4ClCOC6H4F\text{C}_6\text{H}_5\text{F} + \text{ClCOC}_6\text{H}_4\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4\text{ClCOC}_6\text{H}_4\text{F} C6​H5​F+ClCOC6​H4​ClAlCl3​​C6​H4​ClCOC6​H4​F

Industrial Production Methods: In industrial settings, the production of 2-Chloro-4’-fluorobenzophenone follows a similar synthetic route but on a larger scale. The reaction is conducted in a reactor where fluorobenzene and 2-chlorobenzoyl chloride are mixed with aluminum trichloride. The reaction mixture is maintained at a low temperature, and the product is isolated by acidolysis followed by neutralization and purification .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4’-fluorobenzophenone undergoes various chemical reactions, including:

    Nucleophilic substitution reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

    Reduction reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic substitution: Substituted benzophenones.

    Reduction: 2-Chloro-4’-fluorobenzhydrol.

    Oxidation: 2-Chloro-4’-fluorobenzoic acid.

Mechanism of Action

The mechanism of action of 2-Chloro-4’-fluorobenzophenone depends on its specific applicationFor example, the carbonyl group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding . These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • 2-Chlorobenzophenone
  • 4’-Fluorobenzophenone
  • 2,4-Dichlorobenzophenone

Comparison: 2-Chloro-4’-fluorobenzophenone is unique due to the presence of both chloro and fluoro substituents on the benzophenone structure. This combination of substituents can influence the compound’s reactivity and physical properties. For instance, the fluoro group can increase the compound’s lipophilicity, while the chloro group can enhance its electrophilicity . These properties make 2-Chloro-4’-fluorobenzophenone a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

(2-chlorophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODIKYQYCCFWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061983
Record name Methanone, (2-chlorophenyl)(4-fluorophenyl)-
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Molecular Weight

234.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806-23-1
Record name (2-Chlorophenyl)(4-fluorophenyl)methanone
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Record name 2-Chloro-4'-fluorobenzophenone
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Record name 1806-23-1
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Record name Methanone, (2-chlorophenyl)(4-fluorophenyl)-
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Record name Methanone, (2-chlorophenyl)(4-fluorophenyl)-
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Record name 2-chloro-4'-fluorobenzophenone
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Record name 2-CHLORO-4'-FLUOROBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the vibrational modes of 2-chloro-4'-fluorobenzophenone using DFT calculations?

A1: Understanding the vibrational characteristics of a molecule provides valuable information about its structure and properties. Density Functional Theory (DFT) calculations allow researchers to predict these vibrations theoretically. This is particularly useful for complex molecules like this compound where experimental assignments of all vibrational modes can be challenging. By comparing the calculated vibrational frequencies with experimental spectroscopic data, researchers can confirm the accuracy of the theoretical model and gain a deeper understanding of the molecule's behavior []. This knowledge can be further applied to predict thermodynamic properties, reactivity, and potential applications of the compound.

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